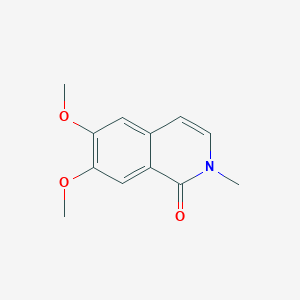
2,4-Bis(trichloromethyl)quinoline
概要
説明
2,4-Bis(trichloromethyl)quinoline is a chemical compound with the molecular formula C11H5Cl6N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes two trichloromethyl groups attached to the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)quinoline typically involves the reaction of quinoline derivatives with trichloromethylating agents. One common method is the reaction of 2,4-dichloroquinoline with trichloromethylating reagents such as carbon tetrachloride (CCl4) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete substitution of the hydrogen atoms at the 2 and 4 positions with trichloromethyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 2,4-Bis(trichloromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the trichloromethyl groups can yield methyl groups.
Substitution: The chlorine atoms in the trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2,4-dimethylquinoline.
Substitution: Formation of 2,4-bis(aminomethyl)quinoline or 2,4-bis(thiomethyl)quinoline.
科学的研究の応用
2,4-Bis(trichloromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,4-Bis(trichloromethyl)quinoline involves its interaction with cellular components. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis. In anticancer research, it is believed to interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect key enzymes and proteins involved in cell survival and proliferation .
類似化合物との比較
2,4-Dichloroquinoline: Lacks the trichloromethyl groups, making it less reactive in certain chemical reactions.
2,4-Dimethylquinoline: Contains methyl groups instead of trichloromethyl groups, leading to different chemical properties and reactivity.
2,4-Bis(bromomethyl)quinoline: Similar structure but with bromine atoms, which can lead to different reactivity and applications.
Uniqueness: 2,4-Bis(trichloromethyl)quinoline is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .
特性
IUPAC Name |
2,4-bis(trichloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITQDHMQIVKTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348086 | |
| Record name | 2,4-Bis(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203506-37-0 | |
| Record name | 2,4-Bis(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


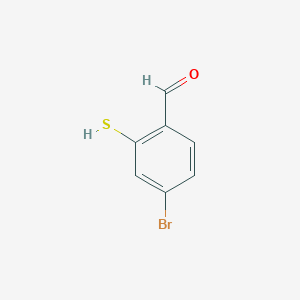

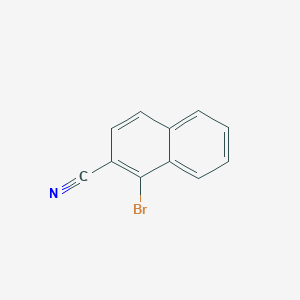




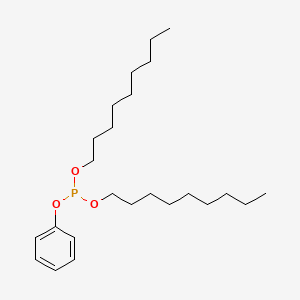
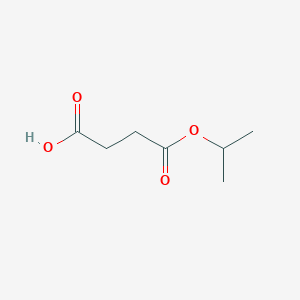
![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)


